3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid

Lipophilicity Drug design ADME prediction

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid (CAS 477849-01-7, MFCD02571871) is a Cbz-protected β-amino acid derivative with molecular formula C₁₇H₁₆BrNO₄ and molecular weight 378.22 g/mol. It belongs to the β-homophenylglycine family, bearing a 4-bromophenyl substituent at the β-carbon and a benzyloxycarbonyl (Cbz) protecting group on the amino nitrogen.

Molecular Formula C17H16BrNO4
Molecular Weight 378.222
CAS No. 477849-01-7
Cat. No. B2582646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid
CAS477849-01-7
Molecular FormulaC17H16BrNO4
Molecular Weight378.222
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H16BrNO4/c18-14-8-6-13(7-9-14)15(10-16(20)21)19-17(22)23-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)
InChIKeyWEMGRDZTNWEDPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid (CAS 477849-01-7): Procurement-Relevant Identity and Physicochemical Profile


3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid (CAS 477849-01-7, MFCD02571871) is a Cbz-protected β-amino acid derivative with molecular formula C₁₇H₁₆BrNO₄ and molecular weight 378.22 g/mol . It belongs to the β-homophenylglycine family, bearing a 4-bromophenyl substituent at the β-carbon and a benzyloxycarbonyl (Cbz) protecting group on the amino nitrogen. The compound is a racemic chiral intermediate utilized as a building block in medicinal chemistry and peptide synthesis, where the para-bromophenyl moiety serves as a handle for cross-coupling functionalization and the Cbz group provides orthogonal protection compatible with multi-step synthetic routes [1]. Its physicochemical profile includes a density of 1.5±0.1 g/cm³, a boiling point of 561.7±50.0 °C at 760 mmHg, a calculated LogP of 4.10, and sparing aqueous solubility (0.053 g/L) .

Why Generic Substitution of 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid Is Scientifically Unjustified


This compound cannot be substituted generically because its three structural features—the β-amino acid backbone, the Cbz protecting group, and the para-bromophenyl substituent—each confer distinct and independently selectable properties. Substituting the β-amino acid backbone with an α-amino analogue (e.g., N-Cbz-4-bromophenylalanine, CAS 82611-57-2) fundamentally alters proteolytic stability: β-peptide bonds are established to resist enzymatic hydrolysis, whereas α-peptide bonds are rapidly cleaved by common peptidases [1]. Replacing the Cbz group with a Boc or Fmoc analogue changes the orthogonal deprotection strategy; Cbz requires hydrogenolysis (H₂/Pd), while Boc demands acidic conditions (TFA) and Fmoc requires basic conditions (piperidine), making them mutually exclusive in multi-step sequences requiring selective unmasking . Altering the bromine position from para to meta shifts the electronic environment (Hammett σp = 0.23 for Br vs. σm = 0.39), affecting cross-coupling reactivity and steric accessibility. Even the unprotected β-amino acid (CAS 39773-47-2) cannot replace the Cbz-protected form when the synthetic route requires a protected amine for subsequent coupling steps. These three differentiation axes—backbone, protecting group, and halogen regiochemistry—are orthogonal and non-interchangeable.

Quantitative Differentiation Evidence for 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid: Comparator-Based Selection Guide


Lipophilicity Differentiation: LogP 4.10 Enables Superior Membrane Partitioning vs. α-Amino and Boc Analogues

The target compound exhibits a calculated LogP of 4.10, representing intermediate lipophilicity within the Cbz-protected 4-bromophenyl amino acid family . This value is 0.73 LogP units higher than the α-amino regioisomer N-Cbz-4-bromophenylalanine (LogP 3.37, CAS 82611-57-2) and 0.22 LogP units higher than the Boc-protected β-amino analogue (LogP 3.88, CAS 261380-20-5) . The LogP differential of 0.73 vs. the α-amino analogue corresponds to an approximately 5.4-fold higher octanol-water partition coefficient, which is relevant for membrane permeability considerations in drug design . Compared to the Fmoc analogue (LogP 5.93, CAS 220497-68-7), the target compound is 1.83 LogP units less lipophilic, avoiding excessive hydrophobicity that can lead to poor aqueous solubility and non-specific binding .

Lipophilicity Drug design ADME prediction

Aqueous Solubility Advantage: 67-Fold Higher Solubility than Fmoc Analogue Enhances Handling and Formulation

The target compound exhibits sparing aqueous solubility of 0.053 g/L (≈1.4 × 10⁻⁴ M) . In contrast, the Fmoc-protected analogue (CAS 220497-68-7) is practically insoluble with a calculated aqueous solubility of 7.9 × 10⁻⁴ g/L (≈1.7 × 10⁻⁶ M) . This represents an approximately 67-fold solubility advantage for the Cbz-protected compound over the Fmoc analogue, attributable to the substantially smaller and more polar Cbz group (MW contribution 135 g/mol) compared to the bulky, hydrophobic Fmoc group (MW contribution 222 g/mol). The unprotected β-amino acid (CAS 39773-47-2, MW 244.09, containing a free amine) is expected to have higher water solubility due to its lower molecular weight and ionization capability, but this compound lacks the amine protection required for selective coupling in peptide synthesis .

Solubility Formulation Solution-phase synthesis

Thermal Stability: Boiling Point 561.7 °C Provides 82.6 °C Margin Over Boc Analogue for High-Temperature Synthetic Applications

The target compound has a predicted boiling point of 561.7±50.0 °C at 760 mmHg . This is 82.6 °C higher than the Boc-protected β-amino analogue (CAS 261380-20-5, boiling point 479.1±40.0 °C) . The enhanced thermal stability is attributed to the greater intrinsic stability of the Cbz carbamate group compared to the tert-butoxycarbonyl (Boc) group; Boc carbamates undergo thermal decomposition via isobutylene elimination at elevated temperatures, while Cbz groups are structurally more resilient . The target compound's boiling point is also slightly higher (by 4.1 °C) than that of the α-amino Cbz analogue (557.6±50.0 °C, CAS 82611-57-2), consistent with the subtle difference in molecular conformation between β- and α-amino acid backbones .

Thermal stability Process chemistry Scale-up safety

Proteolytic Stability: β-Amino Acid Backbone Confers Resistance to Enzymatic Degradation vs. α-Amino Acid Analogues

The β-amino acid backbone of the target compound is structurally distinct from the α-amino acid backbone found in N-Cbz-4-bromophenylalanine (CAS 82611-57-2). In controlled proteolytic assays, β-peptides constructed from β-amino acid monomers were found to be completely resilient to degradation by common peptidases; Hook et al. (2004) demonstrated that all ten β-peptides tested were resistant to proteolysis, with no detectable hydrolysis by a panel of enzymes including pepsin, trypsin, chymotrypsin, and pronase [1]. The proteolytic stability of β-peptides is further corroborated by studies showing that efforts to hydrolyze β-β peptide bonds enzymatically have not been successful, and that incorporating β-amino acids into proteins such as dihydrofolate reductase (DHFR) at positions 10, 18, and 49 prevents site-specific proteolytic cleavage by Glu-C endoproteinase [2][3]. This property is intrinsic to the β-backbone and is absent in the α-amino acid analogues.

Proteolytic stability Peptide therapeutics Metabolic resistance

Orthogonal Deprotection: Cbz Group Enables Hydrogenolytic Removal Orthogonal to Acid-Labile (Boc) and Base-Labile (Fmoc) Protecting Groups

The Cbz protecting group on the target compound is removed by catalytic hydrogenolysis (H₂, Pd/C), a deprotection mechanism that is orthogonal to the acidic conditions required for Boc removal (TFA, typically 20–50% in CH₂Cl₂) and the basic conditions required for Fmoc removal (piperidine, typically 20% in DMF) . This orthogonality is critical in multi-step syntheses where different amino groups must be unmasked selectively. When Boc and Cbz coexist, Cbz can be selectively removed by hydrogenolysis while Boc remains intact; conversely, Boc can be removed by acidolysis without affecting Cbz. This dual compatibility is not achievable with the Boc analogue (CAS 261380-20-5) or the Fmoc analogue (CAS 220497-68-7) when used as a single protected species, as each provides only one orthogonal deprotection axis . The Cbz group also imparts greater stability to basic conditions and mild acidic treatment compared to the Boc group, making it suitable for routes requiring stepwise transformations and staged purification .

Protecting group strategy Orthogonal synthesis Multi-step peptide chemistry

Optimal Application Scenarios for 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid Based on Differentiation Evidence


Proteolysis-Resistant Peptide and Peptidomimetic Lead Optimization

When designing peptide-based drug candidates or chemical probes where metabolic stability is paramount, the β-amino acid backbone of this compound confers intrinsic resistance to proteolytic degradation—a property demonstrated across multiple β-peptide studies showing zero hydrolysis by common peptidases [1]. The Cbz group allows the building block to be incorporated into solution-phase peptide chains or β-peptide libraries with subsequent hydrogenolytic deprotection, enabling the construction of proteolytically stable scaffolds that are unattainable with standard α-amino acid building blocks. The para-bromophenyl substituent further provides a functional handle for late-stage Suzuki-Miyaura diversification, supporting structure-activity relationship (SAR) exploration.

Orthogonal Multi-Stage Synthesis Requiring Sequential Amine Deprotection

In complex synthetic routes that demand selective unmasking of multiple protected amines, this compound's Cbz group serves as a hydrogenolysis-removable protecting node that is fully orthogonal to both acid-labile Boc and base-labile Fmoc groups . This orthogonality enables synthetic strategies where the Cbz-protected amine remains intact during TFA-mediated Boc removal and during piperidine-mediated Fmoc removal, then is cleanly deprotected in a final hydrogenolysis step under mild neutral conditions. This capability is essential for the synthesis of branched peptides, peptide-drug conjugates, and multi-functionalized amino acid scaffolds where protecting group choreography determines synthetic feasibility.

Cross-Coupling-Ready Building Block for Medicinal Chemistry Library Synthesis

The para-bromophenyl substituent, combined with the Cbz-protected β-amino acid scaffold, makes this compound an ideal building block for generating libraries of substituted β-amino acid derivatives via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira). Compared to the Boc analogue, the higher thermal stability (ΔBP = +82.6 °C) of this compound provides a wider temperature operating window for high-temperature coupling reactions without protecting group decomposition . The intermediate LogP of 4.10 also suggests more favorable partitioning characteristics during aqueous workup of cross-coupling reaction mixtures relative to the highly lipophilic Fmoc analogue (LogP 5.93), facilitating product isolation.

Biophysical Probe Development Requiring Enhanced Solubility Over Fmoc Counterparts

For applications requiring solution-phase biophysical assays (e.g., fluorescence polarization, SPR, ITC) where compound solubility directly impacts assay quality, the 67-fold higher aqueous solubility of this compound (0.053 g/L) compared to the Fmoc analogue (0.00079 g/L) makes it the preferred choice among protected β-amino acid building blocks . This solubility advantage translates to higher achievable concentrations in assay buffers, reduced need for co-solvents such as DMSO, and lower risk of compound precipitation during dose-response measurements, without sacrificing the synthetic utility of a protected amine.

Quote Request

Request a Quote for 3-{[(Benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.